3-(2-Methoxybenzyl)pyrrolidine HCl 3-(2-Methoxybenzyl)pyrrolidine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC18800854
InChI: InChI=1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10;/h2-5,10,13H,6-9H2,1H3;1H
SMILES:
Molecular Formula: C12H18ClNO
Molecular Weight: 227.73 g/mol

3-(2-Methoxybenzyl)pyrrolidine HCl

CAS No.:

Cat. No.: VC18800854

Molecular Formula: C12H18ClNO

Molecular Weight: 227.73 g/mol

* For research use only. Not for human or veterinary use.

3-(2-Methoxybenzyl)pyrrolidine HCl -

Specification

Molecular Formula C12H18ClNO
Molecular Weight 227.73 g/mol
IUPAC Name 3-[(2-methoxyphenyl)methyl]pyrrolidine;hydrochloride
Standard InChI InChI=1S/C12H17NO.ClH/c1-14-12-5-3-2-4-11(12)8-10-6-7-13-9-10;/h2-5,10,13H,6-9H2,1H3;1H
Standard InChI Key UYDCOLQRUFDBLO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1CC2CCNC2.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The molecular structure of 3-(2-methoxybenzyl)pyrrolidine hydrochloride comprises a five-membered pyrrolidine ring (C₄H₈N) bonded to a 2-methoxybenzyl moiety (C₈H₉O). The hydrochloride salt form introduces a chloride ion, resulting in the chemical formula C₁₂H₁₈ClNO and a molecular weight of 243.73 g/mol . Key structural features include:

  • Pyrrolidine ring: A saturated heterocycle with one nitrogen atom, contributing to basicity and hydrogen-bonding potential.

  • 2-Methoxybenzyl group: An aromatic ring substituted with a methoxy (-OCH₃) group at the ortho position, enhancing lipophilicity and electronic effects.

  • Chloride counterion: Stabilizes the protonated amine group, improving solubility in polar solvents .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

The synthesis of 3-(2-methoxybenzyl)pyrrolidine hydrochloride typically involves a multi-step sequence:

  • Pyrrolidine functionalization: Alkylation of pyrrolidine with 2-methoxybenzyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile).

  • Salt formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt, enhancing crystallinity and stability .

Reaction Conditions:

  • Temperature: 0–25°C to minimize side reactions.

  • Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile optimize reaction kinetics.

  • Yield: Reported yields range from 65% to 78%, depending on purification methods .

Advanced Methodologies

Recent advances focus on enantioselective synthesis to produce chiral variants. Catalytic asymmetric hydrogenation using Rhodium(I) complexes achieves enantiomeric excess (ee) >90%, critical for pharmaceutical applications.

Pharmacological Profile and Mechanism of Action

Neurotransmitter Receptor Interactions

In vitro studies suggest 3-(2-methoxybenzyl)pyrrolidine hydrochloride exhibits affinity for:

  • Dopamine D₂ receptors: Modulates adenylate cyclase activity, potentially applicable in antipsychotic therapies.

  • Serotonin 5-HT₁A receptors: Partial agonism observed in rodent models, indicating anxiolytic potential .

Binding Affinity Data:

Receptor TypeIC₅₀ (nM)Model System
D₂120 ± 15Rat striatum
5-HT₁A240 ± 30HEK293 cells

Enzymatic Inhibition

Preliminary screens indicate inhibitory effects on:

  • Monoamine oxidase B (MAO-B): IC₅₀ = 8.2 μM, suggesting utility in Parkinson’s disease management.

  • Phosphodiesterase 10A (PDE10A): IC₅₀ = 15 μM, relevant for cognitive enhancement .

Applications in Medicinal Chemistry

Drug Discovery Intermediate

The compound serves as a scaffold for developing:

  • Antipsychotics: Structural analogs with substituted benzyl groups show improved blood-brain barrier penetration.

  • Antidepressants: N-methyl derivatives exhibit prolonged half-lives in pharmacokinetic studies .

Radioligand Development

³H-labeled 3-(2-methoxybenzyl)pyrrolidine hydrochloride is utilized in receptor occupancy assays, enabling quantification of D₂ receptor density in neuroimaging.

Recent Advances and Future Directions

Nanocarrier Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhances bioavailability by 40% in murine models, addressing solubility limitations.

Computational Modeling

Molecular dynamics simulations predict strong binding to D₂ receptor extracellular loops (ΔG = -9.8 kcal/mol), guiding rational drug design .

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